

A Technical Guide to Rhizochalinin: A Sphingolipid-Like Marine Compound with Anticancer Properties

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Compound of Interest

Compound Name: *Rhizochalinin*

Cat. No.: *B15139298*

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Executive Summary: **Rhizochalinin** is the semi-synthetic aglycon of rhizochalin, a unique two-headed sphingolipid-like natural product isolated from the marine sponge *Rhizochalina incrustata*[1][2][3]. Structurally distinct from classical sphingolipids, **rhizochalinin** possesses polar groups at α,ω -positions and exhibits a range of biological activities, including potent cytotoxic, antibacterial, and antifungal effects[1]. Recent research has highlighted its significant anticancer properties, particularly in castration-resistant prostate cancer (CRPC) models.

Rhizochalinin exerts its effects by inducing p53-dependent apoptosis, promoting G2/M cell cycle arrest, and inhibiting pro-survival autophagy[2][3][4]. A key mechanism of action is the suppression of androgen receptor (AR) signaling, including the clinically relevant AR-V7 splice variant, thereby re-sensitizing cancer cells to standard therapies[3][4]. This document provides a comprehensive overview of **rhizochalinin**'s structure, synthesis, biological activities, and underlying mechanisms, supported by quantitative data and detailed experimental protocols.

The Sphingolipid-Like Structure of Rhizochalinin

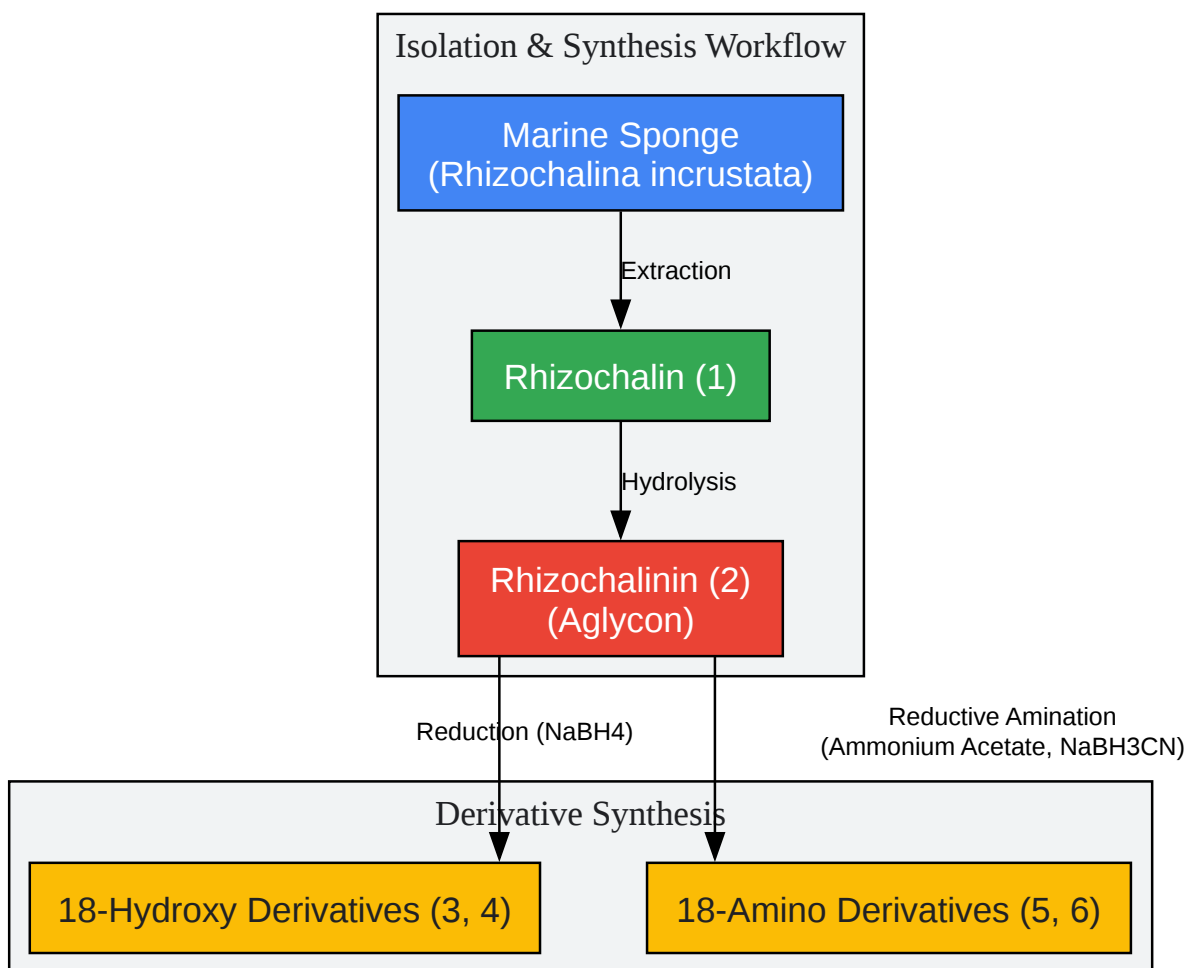
Rhizochalinin is derived from its parent glycoside, rhizochalin, which is classified as a two-headed, bipolar lipid[1]. Unlike conventional sphingolipids, which have a polar head group at one end of a long hydrophobic chain, rhizochalin and its aglycon, **rhizochalinin**, feature polar groups at both ends (α,ω -positions)[1].

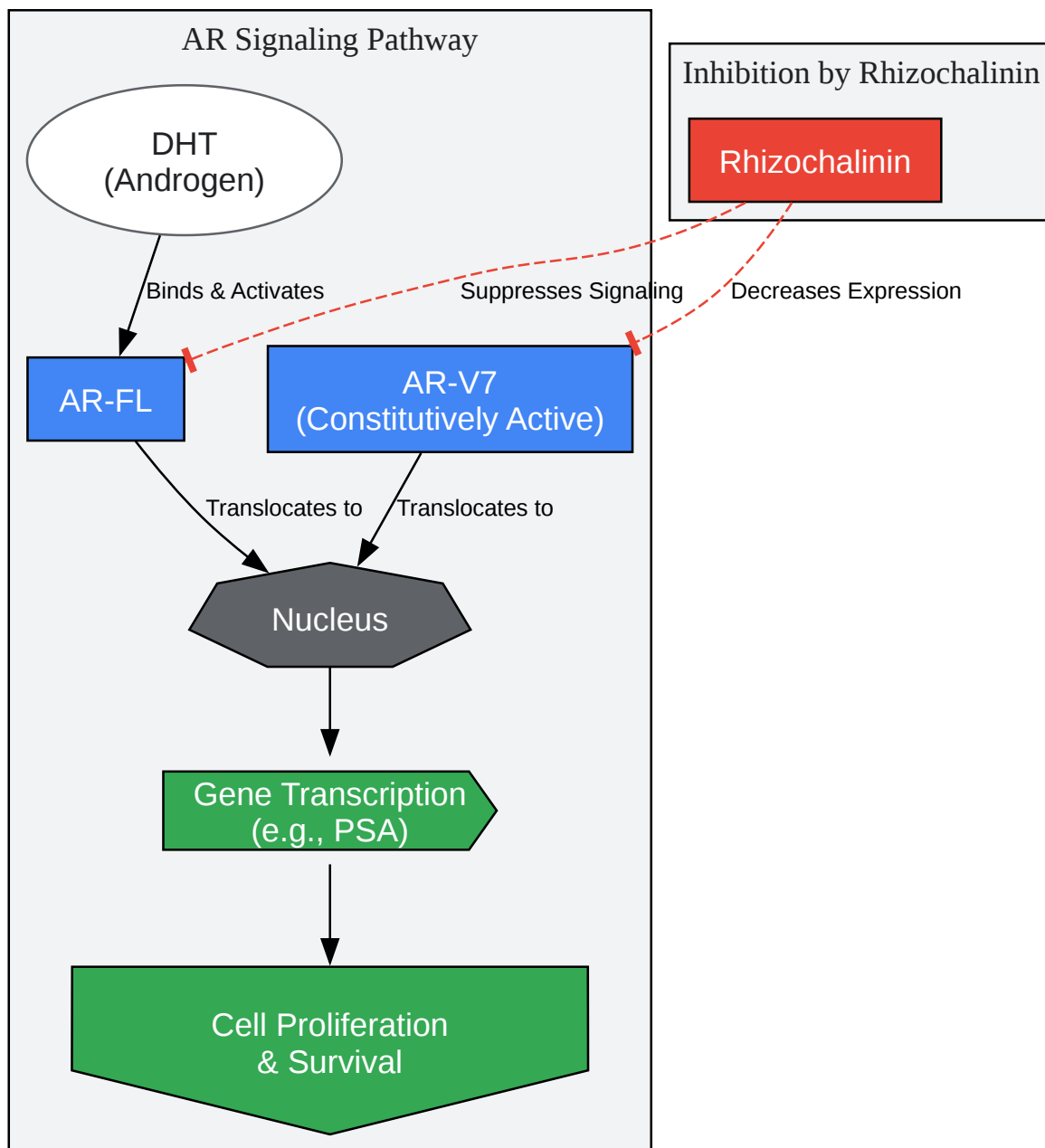
(2R,3R,26R,27R)-2,27-diamino-3-hydroxy-26-[(2R,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy]octacosan-11-one, the full chemical name for

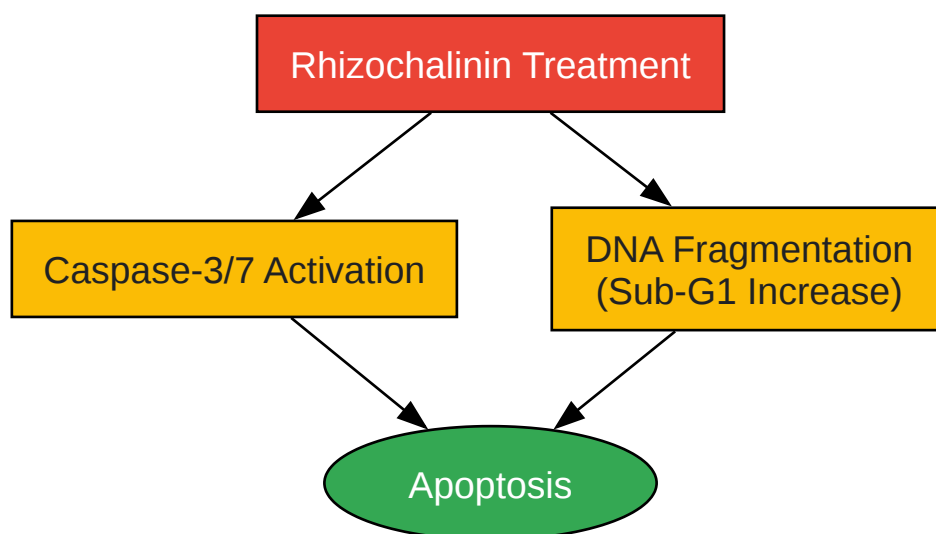
rhizochalin, describes this unique structure[2][5]. **Rhizochalinin** is formed by the hydrolysis of the sugar moiety from rhizochalin[3]. These compounds represent a unique class of dimeric enantiomeric (2R)-sphingolipids[1][3].

Isolation and Synthesis

Rhizochalin is naturally isolated from the marine sponge *Rhizochalina incrustata*[3]. The more biologically active aglycon, **rhizochalinin**, is then synthesized via hydrolysis. Further chemical modifications can be performed to explore structure-activity relationships (SAR), such as reducing the 18-keto group to a hydroxyl group or performing amination[3].







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